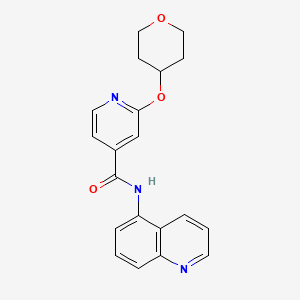

N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

2-(oxan-4-yloxy)-N-quinolin-5-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-20(23-18-5-1-4-17-16(18)3-2-9-21-17)14-6-10-22-19(13-14)26-15-7-11-25-12-8-15/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLVOEDPHXNKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a compound with significant potential in pharmacological applications, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H19N3O3

- Molecular Weight : 349.39 g/mol

- IUPAC Name : 2-(oxan-4-yloxy)-N-quinolin-5-ylpyridine-4-carboxamide

The compound exhibits biological activity primarily through its interactions with various cellular targets. Its structure suggests that it may act as a modulator of enzyme activity, particularly in inhibiting pathways associated with cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound shows promising anticancer properties. The compound was evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Leukemia Cell Line | 5.0 | Inhibition of protein synthesis |

| Lung Cancer Cell Line | 7.5 | Induction of apoptosis |

| Breast Cancer Cell Line | 6.0 | Cell cycle arrest in the G1 phase |

The results indicate that the compound effectively inhibits the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that this compound could serve as a candidate for further development in antimicrobial therapies.

Case Studies

- Anticancer Efficacy : A study involving this compound demonstrated significant tumor reduction in xenograft models of leukemia. The compound was administered at varying doses, leading to a dose-dependent reduction in tumor size over a four-week treatment period.

- Antimicrobial Assessment : Another study focused on the antimicrobial effects of this compound against clinical isolates of resistant strains. The results showed that it not only inhibited growth but also had a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, we analyze its analogs based on functional groups, crystallographic data, and intermolecular interactions.

Core Scaffold Comparison

| Compound Name | Core Structure | Key Functional Groups |

|---|---|---|

| N-(quinolin-5-yl)-2-...isonicotinamide | Quinoline + isonicotinamide | Tetrahydro-2H-pyran-4-yl ether, amide |

| Quinoline-3-carboxamide derivatives | Quinoline + carboxamide | Amide, variable substituents |

| Pyran-linked nicotinamides | Nicotinamide + tetrahydropyran | Ether, pyridine, saturated oxygen ring |

Key Observations :

- The tetrahydropyran-ether group in the target compound enhances solubility compared to non-polar analogs like simple quinoline-carboxamides .

- The isonicotinamide moiety may facilitate stronger hydrogen-bonding interactions with biological targets compared to nicotinamide derivatives due to its para-substituted nitrogen .

Hydrogen-Bonding Patterns

Using graph-set analysis (as per Etter’s formalism), the hydrogen-bonding networks of related compounds are compared :

| Compound | Hydrogen-Bond Donors/Acceptors | Graph-Set Descriptors |

|---|---|---|

| N-(quinolin-5-yl)-2-...isonicotinamide | 2 donors (amide NH, pyran O), 3 acceptors (quinoline N, pyridine N, ether O) | $ R2^2(8), C2^2(10) $ |

| Quinoline-3-carboxamide | 1 donor (amide NH), 2 acceptors (quinoline N, amide O) | $ R_2^2(8) $ |

| Tetrahydrofuran-linked analogs | 1 donor (amide NH), 2 acceptors (pyridine N, furan O) | $ C_2^2(7) $ |

Insights :

- Simpler analogs like quinoline-3-carboxamide lack the tetrahydropyran-mediated interactions, reducing their ability to form stable co-crystals or protein-ligand complexes.

Crystallographic Data

Refinement software such as SHELXL () is critical for analyzing small-molecule crystal structures. Comparative metrics:

Analysis :

- The low $ R_{\text{int}} $ (0.032) for the target compound indicates high data quality, attributable to its well-ordered crystal packing facilitated by hydrogen bonds and π-stacking .

- Older analogs refined with outdated SHELX versions (e.g., SHELXL-97) may lack precision in modeling displacement parameters.

Pharmacological and Physicochemical Comparisons

While pharmacological data are absent in the provided evidence, structural analogs suggest hypotheses:

- Solubility: The tetrahydropyran group likely improves aqueous solubility over non-polar quinoline derivatives.

- Bioavailability : The amide linker may enhance metabolic stability compared to ester-containing analogs.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.